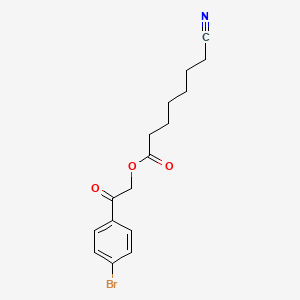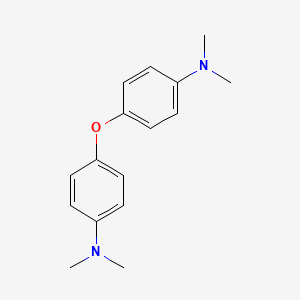![molecular formula C7H10O B14519992 2-[(E)-prop-1-enyl]cyclobutan-1-one CAS No. 63049-06-9](/img/structure/B14519992.png)
2-[(E)-prop-1-enyl]cyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-prop-1-enyl]cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with a prop-1-enyl group at the second position and a ketone functional group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(E)-prop-1-enyl]cyclobutan-1-one can be achieved through several methods. One common approach involves the [2+2] cycloaddition of alkenes with allenoates, which provides a rapid synthesis of substituted cyclobutanes under simple and robust reaction conditions . Another method includes the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with aryl chlorides . Additionally, the copper hydride-catalyzed, enantioselective, intramolecular hydroalkylation of halide-tethered styrenes can be used to synthesize enantioenriched cyclobutanes .
Industrial Production Methods: Industrial production of cyclobutane derivatives often involves the dimerization of alkenes upon irradiation with UV light or the dehalogenation of 1,4-dihalobutanes with reducing metals . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-[(E)-prop-1-enyl]cyclobutan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can participate in [2+2] cycloaddition reactions, forming cyclobutane rings with high diastereoselectivity . It can also undergo palladium-catalyzed cross-coupling reactions with aryl or benzyl halides to produce structurally diversified products .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bis(pinacolato)diboron, potassium tert-butoxide, and copper(I) chloride . Reaction conditions often involve the use of THF as a solvent and the application of visible light irradiation for photochemical reactions .
Major Products Formed: The major products formed from the reactions of this compound include various substituted cyclobutanes, cyclobutenes, methylenecyclobutanes, and conjugated dienes .
Scientific Research Applications
2-[(E)-prop-1-enyl]cyclobutan-1-one has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex organic molecules and natural products . In biology and medicine, cyclobutane derivatives are studied for their potential biological activities, including their roles as intermediates in the synthesis of pharmaceuticals . In industry, these compounds are used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[(E)-prop-1-enyl]cyclobutan-1-one involves its ability to participate in various chemical reactions due to the presence of the cyclobutane ring and the ketone functional group. The molecular targets and pathways involved in its reactions include the formation of new carbon-carbon bonds and the stabilization of reaction intermediates through coordination with metal catalysts .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-[(E)-prop-1-enyl]cyclobutan-1-one include cyclopropane, cyclopentane, and other cyclobutane derivatives . These compounds share the characteristic of having a cyclic structure with varying degrees of ring strain and reactivity.
Uniqueness: This compound is unique due to its specific substitution pattern and the presence of the prop-1-enyl group, which imparts distinct chemical properties and reactivity compared to other cyclobutane derivatives . The combination of the cyclobutane ring and the ketone functional group also contributes to its versatility in chemical synthesis and applications.
Properties
CAS No. |
63049-06-9 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]cyclobutan-1-one |
InChI |
InChI=1S/C7H10O/c1-2-3-6-4-5-7(6)8/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI Key |
XCKPQVJBFYAXEQ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C1CCC1=O |
Canonical SMILES |
CC=CC1CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)
![4-[3-(Naphthalen-1-yl)-3-oxopropyl]benzonitrile](/img/structure/B14519926.png)
![Acetic acid, ([1,1'-biphenyl]-4-yloxy)-, 1-naphthalenyl ester](/img/structure/B14519929.png)
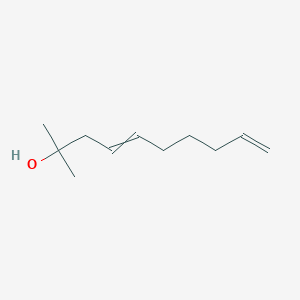
![Cycloocta[b]pyridine-2-methanol, 5,6,7,8,9,10-hexahydro-](/img/structure/B14519946.png)
![Dimethyl [(methylamino)methyl]phosphonate](/img/structure/B14519950.png)
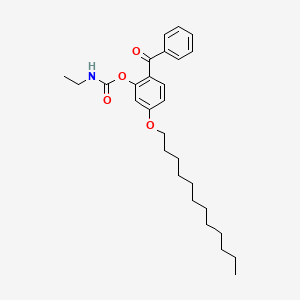
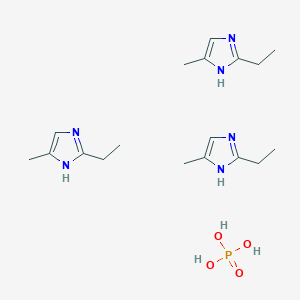
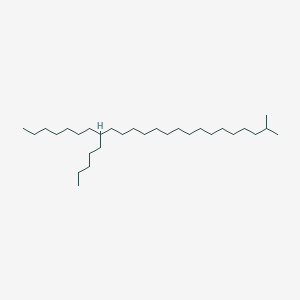
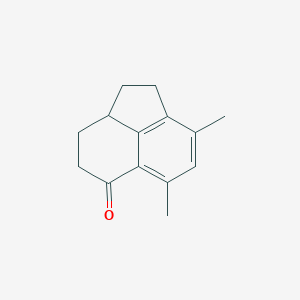
![4-Nitro-N-[4-(pentyloxy)phenyl]benzene-1-carbothioamide](/img/structure/B14519974.png)
